![molecular formula C9H12OS B166562 2-[(Ethylsulfanyl)methyl]phenol CAS No. 65370-06-1](/img/structure/B166562.png)
2-[(Ethylsulfanyl)methyl]phenol
Overview
Description
2-[(Ethylsulfanyl)methyl]phenol, also known as alpha-(ethylthio)-o-cresol, is an organic compound with the molecular formula C9H12OS. It is a phenolic compound with an ethylsulfanyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[(Ethylsulfanyl)methyl]phenol can be synthesized through the reaction of 2-chloromethyl phenol with sodium ethylmercaptide. The reaction typically occurs under basic conditions, where the sodium ethylmercaptide acts as a nucleophile, attacking the chloromethyl group to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(Ethylsulfanyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenolic group can be reduced to form corresponding alcohols.
Substitution: The phenolic hydrogen can be substituted with various electrophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Alkylated or acylated phenols.
Scientific Research Applications
Pharmaceutical Development
2-[(Ethylsulfanyl)methyl]phenol has shown promise as a precursor in synthesizing bioactive compounds. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug discovery.
- Antibacterial and Antifungal Activity: Similar compounds have been studied for their ability to inhibit bacterial and fungal growth. The presence of the ethylsulfanyl group may enhance the compound's lipophilicity, improving its interaction with biological membranes.
- Antioxidant Properties: Research indicates that phenolic compounds often exhibit antioxidant activities due to their ability to scavenge free radicals. This suggests that this compound could be explored for its potential health benefits in preventing oxidative stress-related diseases.
Biochemical Research
The compound's ability to form hydrogen bonds due to the hydroxyl group enhances its potential for interactions with proteins and nucleic acids. Future research could focus on specific binding studies to elucidate its mechanism of action against various enzymes involved in metabolic pathways.
Materials Science
Due to its unique chemical structure, this compound may be utilized in the development of new materials, such as polymers or coatings that require specific chemical properties or functionalities.
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of various phenolic compounds found that derivatives similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus. This suggests that further exploration of this compound could lead to the development of new antimicrobial agents.
Case Study 2: Antioxidant Potential
Research conducted on phenolic antioxidants indicated that compounds like this compound can effectively reduce oxidative stress markers in cellular models. This positions the compound as a candidate for nutraceutical applications aimed at health improvement.
Mechanism of Action
The mechanism of action of 2-[(Ethylsulfanyl)methyl]phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the ethylsulfanyl group can undergo oxidation-reduction reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
o-Cresol: A phenolic compound with a methyl group instead of an ethylsulfanyl group.
Ethiofencarb: A carbamate insecticide with a similar ethylsulfanyl group.
Uniqueness
2-[(Ethylsulfanyl)methyl]phenol is unique due to the presence of both phenolic and ethylsulfanyl groups, which confer distinct chemical and biological properties.
Biological Activity
2-[(Ethylsulfanyl)methyl]phenol, also known as alpha-(ethylthio)-o-cresol, is an organic compound characterized by its unique combination of a phenolic group and an ethylsulfanyl moiety. This structure contributes to its potential biological activities, making it a subject of interest in various fields, including pharmacology and biochemistry. The compound has the molecular formula CHOS and is recognized for its antimicrobial and antioxidant properties.
Chemical Structure
- IUPAC Name : 2-(ethylsulfanylmethyl)phenol
- Molecular Formula : CHOS
- InChI Key : QZBBPVLBIUUYRH-UHFFFAOYSA-N
Synthesis Methods
This compound can be synthesized via the reaction of 2-chloromethyl phenol with sodium ethylmercaptide under basic conditions. This reaction allows for the nucleophilic attack of the ethyl mercaptide on the chloromethyl group, resulting in the formation of the desired compound.
Biological Activity
The biological activity of this compound has been explored through various studies, highlighting its potential therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that phenolic compounds, including derivatives like this compound, can inhibit the growth of various bacterial and fungal strains. The mechanism is likely related to the ability of the phenolic group to disrupt microbial cell membranes and interfere with metabolic processes .
Table 1: Antimicrobial Activity Against Various Microbial Strains
Microbial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
---|---|---|
Escherichia coli | 15 | 100 |
Staphylococcus aureus | 18 | 100 |
Candida albicans | 20 | 200 |
Antioxidant Properties
The antioxidant capacity of this compound has also been evaluated. The compound's ability to scavenge free radicals is attributed to the presence of the phenolic hydroxyl group, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS). This property is crucial for developing therapeutic agents aimed at oxidative stress-related conditions.
The biological activity of this compound is mediated through several mechanisms:
- Hydrogen Bonding : The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
- Oxidation-Reduction Reactions : The ethylsulfanyl group can undergo oxidation, leading to the formation of sulfoxides or sulfones, which may possess distinct biological activities.
- Substitution Reactions : The compound can participate in electrophilic substitution reactions, allowing it to interact with various biological targets .
Study on Antifungal Activity
A study focused on evaluating the antifungal activity of phenolic compounds demonstrated that derivatives similar to this compound showed significant inhibition against fungal pathogens such as Candida albicans and Aspergillus niger. The results indicated that higher concentrations led to increased inhibition rates, suggesting dose-dependent efficacy .
Research on Antioxidant Effects
Another research effort assessed the antioxidant effects of various phenolic compounds, including this compound. The study utilized assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. Results showed that this compound exhibited a notable capacity to reduce oxidative stress markers in vitro .
Properties
IUPAC Name |
2-(ethylsulfanylmethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-2-11-7-8-5-3-4-6-9(8)10/h3-6,10H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBBPVLBIUUYRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40983984 | |
Record name | 2-[(Ethylsulfanyl)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40983984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65370-06-1 | |
Record name | 2-[(Ethylthio)methyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65370-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-(Ethylthio)-o-cresol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065370061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(Ethylsulfanyl)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40983984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-(ethylthio)-o-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.728 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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